molecular formula C12H18N2O B13191230 5-Ethyl-2-(piperidin-3-yloxy)pyridine

5-Ethyl-2-(piperidin-3-yloxy)pyridine

Cat. No.: B13191230
M. Wt: 206.28 g/mol
InChI Key: OCLAVVPYXMZICA-UHFFFAOYSA-N
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Description

5-Ethyl-2-(piperidin-3-yloxy)pyridine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 5-ethyl-2-hydroxypyridine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

5-Ethyl-2-(piperidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    2-(Piperidin-3-yloxy)pyridine: A closely related compound with similar structural features.

    5-Methyl-2-(piperidin-3-yloxy)pyridine: Another derivative with a methyl group instead of an ethyl group.

Uniqueness: 5-Ethyl-2-(piperidin-3-yloxy)pyridine is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

5-ethyl-2-piperidin-3-yloxypyridine

InChI

InChI=1S/C12H18N2O/c1-2-10-5-6-12(14-8-10)15-11-4-3-7-13-9-11/h5-6,8,11,13H,2-4,7,9H2,1H3

InChI Key

OCLAVVPYXMZICA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)OC2CCCNC2

Origin of Product

United States

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